3-Methoxy-5-nitrophenol

Overview

Description

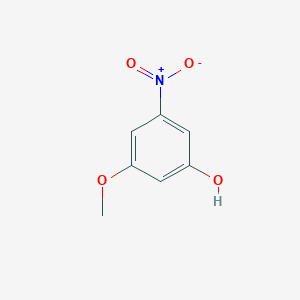

3-Methoxy-5-nitrophenol (CAS: 7145-49-5) is a nitroaromatic compound characterized by a hydroxyl group, a methoxy group at position 3, and a nitro group at position 5 on the benzene ring. The compound is a pale yellow to brown solid, though key physical properties such as melting point, solubility, and boiling point remain unreported in available literature . Its hazards include acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A), necessitating stringent handling protocols .

Preparation Methods

Direct Nitration of 3-Methoxyphenol

The most classical and widely used method to prepare 3-methoxy-5-nitrophenol is the nitration of 3-methoxyphenol using a mixed acid system composed of concentrated sulfuric acid and nitric acid.

- Reagents: 3-Methoxyphenol, concentrated H2SO4, concentrated HNO3

- Conditions: Low temperature (often 0–5 °C) to control the exothermic nitration reaction

- Mechanism: Electrophilic aromatic substitution where the nitronium ion (NO2⁺) generated in situ attacks the aromatic ring, preferentially at the 5-position relative to the methoxy group due to directing effects

- Workup: Quenching in ice-water, filtration, and purification by recrystallization or extraction

- Temperature control is critical to avoid over-nitration or decomposition

- Acid concentration and molar ratios impact regioselectivity and yield

- The reaction is typically performed under batch conditions in industrial and laboratory settings

Typical Yields: High yields are reported, often exceeding 80%, with good purity when reaction parameters are optimized.

Synthesis from 3,5-Dinitroanisole via Reduction and Functional Group Transformation

An alternative approach involves starting from 3,5-dinitroanisole, which undergoes selective reduction or substitution to yield this compound or related intermediates.

- Sodium sulfide and sodium bicarbonate in methanol/water mixture are used to selectively reduce or transform 3,5-dinitroanisole

- Reaction conditions include refluxing for approximately 0.5 hours

- After concentration and aqueous workup, 3-methoxy-5-nitro-phenylamine is obtained with yields around 93%

While this example focuses on the amine derivative, similar conditions can be adapted for phenol derivatives by varying reagents and oxidation states.

Industrial Scale Considerations

Industrial production of this compound typically employs large-scale nitration of 3-methoxyphenol with mixed acids, emphasizing:

- Precise temperature control to manage exothermicity

- Acid concentration optimization for selectivity and yield

- Efficient quenching and purification steps to isolate high-purity product

- Use of corrosion-resistant reactors and safety protocols due to hazardous reagents

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Nitration | 3-Methoxyphenol | Conc. H2SO4 + HNO3, low temp (0–5 °C), batch | 80–90 | Simple, well-established | Exothermic, requires temp control |

| Reduction from 3,5-Dinitroanisole | 3,5-Dinitroanisole | Sodium sulfide, sodium bicarbonate, methanol, reflux | ~93 | High yield, selective transformation | Requires precursor availability |

| Continuous Flow Nitration (analog) | Related methoxyphenol esters | Esterification, nitration, hydrolysis, flow system | 85.6 | Fast, safe, scalable | Requires flow equipment setup |

Research Findings and Notes

- The regioselectivity of nitration is influenced by the electron-donating methoxy group, favoring substitution at the 5-position relative to the methoxy substituent.

- Reaction time and temperature are crucial parameters; prolonged exposure or elevated temperatures may lead to dinitration or degradation.

- Continuous flow synthesis offers promising improvements in safety and efficiency, particularly for scale-up.

- Reduction and substitution pathways from nitroanisole derivatives provide alternative synthetic routes but depend on precursor availability and additional steps.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products:

Reduction: 3-Methoxy-5-aminophenol.

Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

- Role: 3-Methoxy-5-nitrophenol serves as a key intermediate in the synthesis of complex organic molecules, particularly in the production of agrochemicals and pharmaceuticals.

- Methods of Application:

- Nucleophilic Aromatic Substitutions: It facilitates the replacement of functional groups on aromatic rings.

- Electrophilic Aromatic Substitutions: Enables the introduction of electrophiles into the aromatic system.

- Metal-Catalyzed Cross-Coupling Reactions: Used to couple different organic groups effectively.

Results Summary:

The use of this compound in synthesis allows for the creation of various derivatives with unique properties and biological activities, enhancing the efficiency of producing complex chemical structures.

Biological and Medical Research Applications

Potential Biological Activities

- Antimicrobial Properties: Studies have indicated that this compound exhibits antimicrobial effects against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects: Preliminary research suggests potential therapeutic applications in treating inflammation-related diseases through in vitro testing on cultured cells.

Case Study:

In vitro tests demonstrated that derivatives of this compound could inhibit specific inflammatory pathways, indicating its potential use in pharmaceutical formulations aimed at reducing inflammation .

Industrial Applications

Dyes and Pigments Production

- Used as a precursor in synthesizing dyes and pigments due to its vibrant color properties.

Polymer Science

- Building Block for Conducting Polymers: It is utilized in the polymerization process to create materials with enhanced electrical conductivity.

| Application Area | Method | Results |

|---|---|---|

| Dyes Production | Synthesis of colorants | Enhanced color stability |

| Polymer Science | Conducting polymer synthesis | Improved electrical properties |

Environmental Applications

Photochemical Studies

- This compound is studied as a photoproduct formed during irradiation processes involving nitroanisoles. Understanding its formation helps elucidate photochemical pathways relevant to atmospheric chemistry.

Toxicological Studies

- Research has been conducted on its effects as a pollutant, particularly focusing on its impact on plant growth and photosynthetic efficiency when exposed to varying concentrations .

Fire Safety Engineering

Flame Retardant Applications

- Acts as a flame retardant in various industrial materials by treating them to reduce flammability.

Results Summary:

Materials treated with this compound exhibit higher ignition points and slower burning rates, contributing to improved fire safety standards .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers: 5-Methoxy-2-Nitrophenol

Structural Differences :

- 3-Methoxy-5-nitrophenol: Methoxy (position 3), nitro (position 5).

- 5-Methoxy-2-nitrophenol (CAS: N/A): Methoxy (position 5), nitro (position 2).

Key Properties :

- The InChIKey (NRTULWPODYLFOJ-UHFFFAOYSA-N) and SMILES (O=N(=O)C1=CC=C(OC)C=C1O) highlight positional isomerism, which influences reactivity and intermolecular interactions .

Applications: While this compound is restricted to research, 5-methoxy-2-nitrophenol’s applications are unspecified but may include intermediate roles in organic synthesis.

Functional Group Variants: 3-Methyl-5-Nitrophenol

Structural Differences :

- This compound: Methoxy group at position 3.

- 3-Methyl-5-nitrophenol (CAS: 127818-58-0): Methyl group replaces methoxy at position 3.

Key Properties :

- 3-Methyl-5-nitrophenol has a molecular formula of C₇H₇NO₃ (average mass: 153.137) and is listed as 97% pure .

- The methyl group reduces polarity compared to methoxy, likely lowering solubility in polar solvents. However, quantitative solubility data are absent for both compounds .

Simpler Analogues: 3-Nitrophenol

Structural Differences :

- This compound: Contains methoxy and nitro groups.

- 3-Nitrophenol (CAS: 554-84-7): Lacks the methoxy group, with a single nitro group at position 3.

Key Properties :

- 3-Nitrophenol is classified under acute toxicity (oral, dermal) and skin/eye irritation, mirroring hazards of this compound .

- First-aid measures for 3-nitrophenol include immediate washing after exposure, a protocol applicable to both compounds .

Applications: 3-Nitrophenol is used in manufacturing and laboratory settings, whereas this compound is strictly for research .

Comparative Data Table

*Literature value for 3-nitrophenol cited from external sources.

Stability and Reactivity

- This compound is stable under recommended storage conditions (tightly sealed, 2–8°C) but decomposes into CO, CO₂, and NOₓ under unspecified conditions .

- 3-Nitrophenol exhibits similar decomposition risks due to the nitro group’s oxidative nature, though explicit data are lacking .

Limitations and Data Gaps

- Physical properties (melting point, solubility) for this compound and its analogues remain largely uncharacterized .

- Ecotoxicological data (e.g., biodegradability, bioaccumulation) are absent for all compounds .

Biological Activity

3-Methoxy-5-nitrophenol (CAS Number: 7145-49-5) is a nitrophenolic compound that has garnered attention in biomedical research due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, along with its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₇N₁O₄

- Molecular Weight : 169.14 g/mol

- Structural Features : Contains a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a phenolic ring.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines and inhibiting oxidative stress, which is crucial in chronic inflammatory conditions.

3. Anticancer Activity

Preliminary studies suggest that this compound could have anticancer effects. It has been tested for its antiproliferative activity against various cancer cell lines, showing IC₅₀ values ranging from 1.2 to 5.3 μM for different derivatives . The mechanisms behind this activity may involve the induction of apoptosis and disruption of cell cycle progression.

Oxidative Stress Induction

Nitrophenols, including this compound, are known to induce oxidative stress through redox reactions that generate reactive oxygen species (ROS). These ROS can lead to cellular damage, affecting DNA repair mechanisms and triggering apoptosis pathways .

Interaction with Biological Molecules

The reactive nitro group in the compound allows it to interact with various biological molecules, potentially modifying proteins and lipids through oxidation processes. This interaction may alter cellular signaling pathways and contribute to its biological effects .

Study on Antimicrobial Efficacy

A study published in the Jordan Journal of Biological Sciences evaluated the antimicrobial efficacy of several phenolic compounds, including this compound. The results indicated that the compound effectively inhibited the growth of specific bacterial strains, suggesting its potential application in treating bacterial infections .

Research on Anti-inflammatory Mechanisms

In another study focusing on inflammation, researchers examined the effects of this compound on cytokine production in vitro. The findings revealed a significant reduction in the levels of pro-inflammatory cytokines upon treatment with the compound, supporting its role as an anti-inflammatory agent.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methoxy-5-nitrophenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves nitration and methoxylation of precursor phenolic compounds. For example, nitro groups can be introduced via nitration of methoxyphenol derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Reduction steps, if required, may use iron powder in HCl for selective nitro-to-amino conversion . Optimization involves monitoring reaction temperature, stoichiometry, and purification via recrystallization or column chromatography. Safety protocols for handling nitrating agents (e.g., corrosive acids, exothermic reactions) must be prioritized .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural elucidation typically combines:

- Spectroscopy : NMR (¹H/¹³C) to confirm methoxy, nitro, and aromatic proton environments; IR for functional group identification (O–H, C–O, NO₂ stretches).

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts .

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Key measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Emergency procedures : Immediate decontamination for skin contact (water rinsing) and medical consultation for ingestion/inhalation.

- Storage : In cool (0–6°C), dry conditions, away from incompatible substances (oxidizers, bases) .

Advanced Research Questions

Q. What are the current data gaps in the toxicokinetics of this compound, and how can they be addressed experimentally?

- Methodological Answer : Limited data exist on interspecies ADME (absorption, distribution, metabolism, excretion). Proposed studies include:

- In vivo models : Administering radiolabeled this compound to rodents to track tissue distribution and metabolite profiling via LC-MS/MS.

- Placental transfer assays : Evaluate fetal exposure risks using ex vivo placental perfusion models .

- Biomarker identification : Develop targeted assays for nitro-phenolic metabolites in biological fluids .

Q. How do structural modifications (e.g., fluorination, methyl substitution) alter the reactivity and bioactivity of this compound?

- Methodological Answer : Systematic SAR (structure-activity relationship) studies can compare derivatives:

- Electrophilic substitution : Introduce halogens (e.g., fluorine at the 4-position) to assess electronic effects on nitro group reactivity .

- Methyl analogs : Compare solubility and metabolic stability (e.g., 5-methyl-2-nitrophenol vs. parent compound) using logP measurements and hepatic microsome assays .

- Biological assays : Test antimicrobial or enzymatic inhibition activity to correlate substituents with function .

Q. How can contradictions in existing literature on nitrophenol toxicity be resolved, particularly for this compound?

- Methodological Answer : Contradictions often arise from variability in experimental models (e.g., cell lines vs. whole organisms) or exposure doses. Strategies include:

- Systematic reviews : Meta-analyses of in vitro/in vivo toxicity data using PRISMA guidelines to identify confounding factors (e.g., solvent choice, endpoint measurements) .

- Dose-response modeling : Establish NOAEL/LOAEL (no/lowest observed adverse effect levels) across studies.

- Mechanistic studies : Probe reactive oxygen species (ROS) generation or protein adduct formation to clarify toxicity pathways .

Q. What novel applications exist for this compound in materials science or medicinal chemistry?

- Methodological Answer : Emerging uses include:

- Photoactive materials : As a UV-sensitive component in polymers or coatings, leveraging nitro group photolability.

- Drug synthesis : As a precursor for nitroreductase-activated prodrugs; enzymatic reduction in hypoxic tumor environments could release cytotoxic agents .

- Chelating agents : Modify the phenolic hydroxyl group to develop metal-chelating ligands for catalysis .

Properties

IUPAC Name |

3-methoxy-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETHUNXROLCEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291229 | |

| Record name | 3-methoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7145-49-5 | |

| Record name | 7145-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.